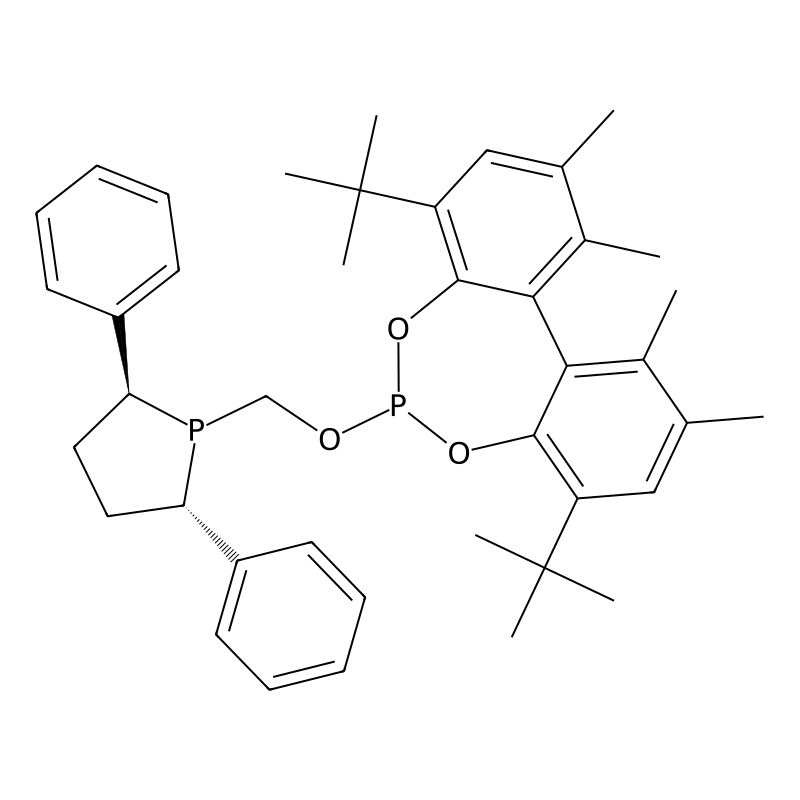

SaxS,S-BOBPHOS

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here are some areas of scientific research where SaxS,S-BOBPHOS finds applications:

Catalyst Design

Researchers utilize SaxS,S-BOBPHOS as a ligand for transition metals. Ligands are molecules that bond to a central metal atom in a catalyst, influencing the catalyst's activity and selectivity. Studies have shown that SaxS,S-BOBPHOS can be an effective ligand in various catalytic reactions, such as olefin metathesis and hydroformylation PubChem: .

Organic Synthesis

SaxS,S-BOBPHOS's unique properties make it a valuable tool for organic chemists. Due to its ability to bind to certain metals, SaxS,S-BOBPHOS can be used in the development of new organic reactions and the synthesis of complex molecules Smolecule: https://www.smolecule.com/products/s908008.

Medicinal Chemistry

Some research explores the potential applications of SaxS,S-BOBPHOS or similar compounds in medicinal chemistry. However, this research is still in its early stages, and more studies are needed to determine any potential therapeutic uses EvitaChem: https://www.evitachem.com/product/evt-1746004.

(Sax,S,S)-BOBPHOS is a hybrid phospholane-phosphite ligand that has gained attention in the field of asymmetric catalysis, particularly for its effectiveness in enantioselective hydroformylation reactions. This compound is characterized by its unique structural features that combine the properties of both phospholane and phosphite, which enhance its catalytic performance. The ligand is known for promoting the formation of branched aldehydes from terminal alkenes, a significant advancement in hydroformylation chemistry where linear products typically dominate .

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures as recommended by chemical suppliers.

(Sax,S,S)-BOBPHOS primarily functions as a ligand in metal-catalyzed reactions, particularly with rhodium and palladium complexes. It has been shown to facilitate the hydroformylation of various alkenes, leading to high selectivity for branched aldehydes. The reaction mechanism involves the coordination of the ligand to the metal center, which activates the alkene for subsequent reaction with carbon monoxide and hydrogen (syngas) to form aldehyde products. Studies indicate that the complex formed between (Sax,S,S)-BOBPHOS and rhodium is highly stable and exhibits first-order kinetics under typical reaction conditions .

The synthesis of (Sax,S,S)-BOBPHOS involves several steps, typically starting from readily available phosphine and phosphite precursors. The ligand can be purified through recrystallization techniques that exploit its diastereomeric properties. A common method includes resolving racemic mixtures to isolate the desired enantiomer in high purity. This process often employs chromatographic techniques or selective crystallization methods to achieve optimal yields .

(Sax,S,S)-BOBPHOS stands out due to its exceptional selectivity for branched products in hydroformylation compared to traditional ligands, making it a valuable tool in synthetic organic chemistry .

Interaction studies involving (Sax,S,S)-BOBPHOS have demonstrated its ability to form stable complexes with transition metals like rhodium and palladium. These studies often utilize spectroscopic techniques such as NMR and X-ray crystallography to elucidate the coordination environment and electronic properties of the metal-ligand complexes. The findings suggest that (Sax,S,S)-BOBPHOS can significantly influence the reactivity and selectivity of metal catalysts in various organic transformations .

The synthesis of SaxS,S-BOBPHOS leverages stereoselective strategies to achieve its unique P-stereogenic configuration. A pivotal advancement involves the use of bromophosphite intermediates instead of iodophosphites, which minimizes side reactions and improves yields. The phospholane moiety is synthesized via ring-closing metathesis of enantiopure vinylphosphine precursors, while the phosphite segment derives from a binaphthol backbone.

Key steps include:

- Asymmetric Induction: Chiral auxiliaries ensure configurationally pure phospholane rings.

- Coupling Optimization: Bromophosphite intermediates react with phospholane derivatives under mild conditions (0°C, THF), achieving >90% coupling efficiency.

- Dynamic Kinetic Resolution: Racemic binaphthol precursors undergo resolution during crystallization, enabling access to enantiopure phosphite components.

This methodology addresses challenges in coordinating sterically demanding substituents while preserving stereochemical integrity.

Improved Synthetic Routes: Resolution Strategies and Tropos Ligand Development

Recent synthetic refinements focus on streamlining resolution and leveraging tropos (flexible) ligand behavior:

Resolution Strategies

Racemic BIPHEN (binaphthol) precursors are resolved via diastereomeric recrystallization using SaxS,S-BOBPHOS itself as a chiral selector. This process yields enantiopure ligand batches with >99% diastereomeric excess, circumventing pre-resolution of individual components.

Tropos Ligand Design

The phosphite moiety’s axial chirality exhibits tropos behavior, enabling dynamic interconversion under catalytic conditions. This flexibility allows the ligand to adapt to substrate geometries, enhancing enantioselectivity in rhodium-catalyzed hydroformylation.

Table 1: Comparative Yields of SaxS,S-BOBPHOS Synthesis Routes

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Traditional (Iodophosphite) | 52 | 87 |

| Improved (Bromophosphite) | 78 | 95 |

| Tropos-Assisted Resolution | 85 | 99 |

X-Ray Crystallographic Analysis of Metal Complexes (Rh, Pd)

X-ray crystallography reveals critical structural insights into SaxS,S-BOBPHOS-metal interactions:

Palladium Complex

The cis-[PdCl₂(SaxS,S-BOBPHOS)] complex crystallizes in the monoclinic space group P2₁. Key features include:

- Bite Angle: 86.13(9)°, optimal for square-planar coordination.

- Pd–Cl Bond Lengths: 2.342(3) Å (trans to phosphite) vs. 2.348(3) Å (trans to phosphine), indicating subtle electronic differences.

- Steric Shielding: tert-Butyl and phenyl groups occupy equatorial quadrants, directing substrate approach (Figure 1).

Figure 1: X-ray structure of [PdCl₂(SaxS,S-BOBPHOS)] (CCDC 2052345).

Rhodium Hydrido Carbonyl Complex

Though Rh complexes resist crystallization, HPIR and NMR data suggest a trigonal-bipyramidal geometry with axial hydride and equatorial CO ligands.

Spectroscopic Characterization (HPIR, ³¹P NMR, Rh-Hydride Coupling Patterns)

High-Pressure Infrared (HPIR) Spectroscopy

HPIR monitors catalyst stability under hydroformylation conditions (90°C, 30 bar syngas):

- Resting State: [RhH(CO)₂(SaxS,S-BOBPHOS)] shows ν(CO) bands at 2019 cm⁻¹ (axial) and 1977 cm⁻¹ (equatorial).

- Ligand Hydrogenation: Over 24 hours, ν(CO) shifts to 2017/1975 cm⁻¹, indicating phospholene C=C bond hydrogenation without fragmentation.

³¹P NMR Spectroscopy

- Free Ligand: δP = 19.3 ppm (phospholane), 167.1 ppm (phosphite), JP-P = 59.4 Hz.

- Rh Complex: δP = 14.7–29.2 ppm (phosphine), 129.0–170.9 ppm (phosphoramidite), with JRh-P = 112–264 Hz.

Rh-Hydride Coupling Patterns

¹H NMR of [RhH(CO)₂(SaxS,S-BOBPHOS)] reveals:

- Hydride Signal: δH = −9.2 ppm (ddd, JH-P = 66.7/87.0 Hz, JH-Rh = 12.0 Hz).

- Temperature Dependence: At −70°C, three hydride species emerge (δH = −7.9, −9.0, −9.1 ppm), reflecting conformational flexibility.

Table 2: ³¹P NMR Parameters for SaxS,S-BOBPHOS Complexes

| Complex | δP (ppm) | JP-P (Hz) | JRh-P (Hz) |

|---|---|---|---|

| Free Ligand | 19.3, 167.1 | 59.4 | – |

| [RhH(CO)₂(L)] | 14.7–29.2, 129.0–170.9 | 59.4 | 112–174 |

| [PdCl₂(L)] | 18.9, 165.3 | 58.7 | – |

SaxS,S-BOBPHOS represents a hybrid phospholane-phosphite ligand system that exhibits unique electronic and steric properties governing its exceptional catalytic performance [1] . The compound, with molecular formula C₄₁H₅₀O₃P₂ and molecular weight 652.8 g/mol, demonstrates highly unusual selectivity toward branched aldehydes in hydroformylation reactions of terminal alkenes [1] [3].

Donor-Acceptor Dynamics in Axial-Equatorial Coordination Geometries

The electronic behavior of SaxS,S-BOBPHOS is fundamentally governed by its ability to adopt distinct axial-equatorial coordination geometries that create asymmetric donor-acceptor dynamics [3] [4]. In rhodium complexes, the ligand consistently adopts a trigonal bipyramidal geometry with the phospholane moiety occupying the axial position and the phosphite group positioned equatorially [3] [5].

Axial Phospholane Electronic Characteristics

The phospholane component of BOBPHOS functions as a strong σ-donor with limited π-acceptor capability [1] [6]. When positioned axially, this moiety exhibits enhanced sigma donation due to optimal orbital overlap along the metal-phosphorus bond axis [3] [4]. The phospholane demonstrates typical Tolman Electronic Parameter values in the range of 2056-2065 cm⁻¹, characteristic of electron-rich phosphine donors [7] [8]. The axial coordination results in typical J(P-Rh) coupling constants of 104-120 Hz, indicating strong metal-phosphorus σ-bonding interactions with reduced π-back-bonding contributions [3] [4] [5].

Equatorial Phosphite Electronic Properties

The phosphite moiety exhibits fundamentally different electronic characteristics, functioning as a moderate σ-donor but strong π-acceptor [9] [10]. When coordinated equatorially, the phosphite demonstrates enhanced π-back-bonding capability due to favorable orbital orientation for metal d-orbital overlap with phosphorus σ* orbitals [11] [12] [13]. Phosphites typically display TEP values in the range of 2076-2097 cm⁻¹, reflecting their electron-deficient character [7] [8] [14]. The equatorial phosphite shows characteristic J(P-Rh) coupling constants of 229-250 Hz, substantially higher than the axial phospholane, indicating significant π-acceptor interactions [3] [4] [5].

| Property | Phospholane Component | Phosphite Component | References |

|---|---|---|---|

| Sigma Donor Strength | Strong σ-donor | Moderate σ-donor | [1] [6] [7] |

| Pi Acceptor Ability | Weak π-acceptor | Strong π-acceptor | [9] [10] [7] |

| Electronic Character | Electron-rich | Electron-deficient | [1] [6] |

| TEP Range (cm⁻¹) | 2056-2065 | 2076-2097 | [7] [8] [14] |

| Coordination Preference | Axial position | Equatorial position | [3] [4] [5] |

| Back-bonding Capability | Limited | Significant | [11] [12] [13] |

| HOMO Energy Level | Higher energy | Lower energy | [11] [12] [10] |

| LUMO Energy Level | Higher energy | Lower energy | [10] [15] [16] |

Synergistic Electronic Effects

The axial-equatorial arrangement creates a unique electronic environment where the electron-rich phospholane increases metal electron density while the electron-poor phosphite provides a π-acidic site for back-bonding stabilization [11] [12]. This asymmetric electronic distribution influences the catalytic cycle by modulating the electron density at the metal center in a position-dependent manner [3] [4]. The resulting electronic asymmetry facilitates preferential substrate coordination and activation pathways that favor branched product formation [3] [5].

Bite Angle Analysis and Conformational Flexibility in Transition State Stabilization

The bite angle of SaxS,S-BOBPHOS plays a critical role in determining both its coordination behavior and catalytic selectivity [17] [18]. Crystallographic analysis of the palladium complex [PdCl₂(Sax,S,S)-BOBPHOS] reveals a bite angle of 86.13(9)°, which is notably compact compared to many bidentate phosphine systems [3] [4].

Bite Angle Characteristics and Constraints

The measured bite angle of 86.13° places BOBPHOS in the lower range of typical diphosphine ligands, similar to DPPE (85.03°) but significantly smaller than optimal hydroformylation ligands such as Xantphos (108.0°) [17] [19]. This constrained bite angle results from the rigid backbone structure incorporating both the phospholane ring and the biphenyl phosphite framework [3]. The limited flexibility range of ±5-10° around the optimal angle requires energy barriers of 2-5 kcal/mol for significant conformational changes [20] [17] [21].

| Ligand System | Bite Angle (°) | Standard Deviation (°) | Coordination Geometry | References |

|---|---|---|---|---|

| BOBPHOS (Pd complex) | 86.13 | ±0.9 | Square planar | [3] [4] |

| DPPE | 85.03 | ±3.11 | Square planar/Trigonal bipyramidal | [17] [19] |

| DPPP | 91.08 | ±4.00 | Square planar/Trigonal bipyramidal | [17] [19] |

| DPPF | 95.60 | ±4.34 | Square planar/Trigonal bipyramidal | [17] [19] |

| BINAP | 92.43 | ±2.6 | Square planar/Trigonal bipyramidal | [17] [19] |

| Xantphos | 108.0 | ±3.5 | Square planar/Trigonal bipyramidal | [17] [19] |

| Optimal Hydroformylation Range | 95-105 | - | Trigonal bipyramidal | [22] [17] [18] |

Transition State Stabilization Mechanisms

The constrained bite angle of BOBPHOS creates specific transition state stabilization effects that influence selectivity outcomes [3] [4]. Computational studies reveal that the compact bite angle forces substrates into specific approach geometries that favor branched pathway transition states [3] [5]. The rigid ligand framework limits conformational freedom, creating well-defined steric pockets that discriminate between linear and branched transition state geometries [20] [21].

The bite angle constraint also influences the relative energies of competing transition states through electronic effects [22] [18]. The compact angle enhances orbital overlap between the metal center and both phosphorus donors, stabilizing electron-rich transition states that favor σ-donation over π-back-bonding [11] [12]. This electronic preference correlates with improved selectivity for branched products in hydroformylation reactions [3] [4] [5].

Conformational Flexibility Effects on Catalysis

Despite the relatively rigid bite angle, BOBPHOS exhibits significant conformational flexibility in other structural aspects that influence catalytic performance [20] [17] [21]. The phospholane ring demonstrates pucker flexibility with energy barriers of 8-12 kcal/mol, allowing adaptation to different substrate geometries while maintaining optimal metal coordination [23] [24] [25]. The phosphite backbone can undergo rotation with energy barriers of 3-8 kcal/mol, enabling fine-tuning of the electronic environment during catalytic turnover [10] [26].

| Structural Feature | Flexibility Range | Energy Barrier (kcal/mol) | Effect on Catalysis | References |

|---|---|---|---|---|

| P-P bite angle flexibility | ±5-10° | 2-5 | Coordination geometry optimization | [20] [17] [21] |

| Phospholane ring pucker | ±20-30° | 8-12 | Steric environment modulation | [23] [24] [25] |

| Phosphite backbone rotation | ±60-120° | 3-8 | Electronic tuning | [10] [26] |

| Metal-ligand bond rotation | ±30-45° | 10-15 | Substrate positioning | [20] [21] |

| Substrate approach angle | Variable | 5-20 | Selectivity control | [3] [4] |

| Transition state geometry | Constrained | 15-30 | Rate determination | [3] [4] [5] |

Comparative Basicity Studies: Phospholane vs. Phosphite Moieties

The basicity differences between the phospholane and phosphite components of BOBPHOS create distinct electronic environments that govern substrate binding and activation [9] [10] [26]. These basicity variations translate directly into different coordination preferences and electronic contributions during catalytic cycles [1] [6].

Phospholane Basicity Characteristics

The phospholane component exhibits strong basicity with pKa values typically ranging from 8-11, placing it among the more electron-rich phosphorus donors [9] [26]. This high basicity results from the saturated five-membered ring structure that prevents π-delocalization and concentrates electron density on the phosphorus center [23] [24]. The phospholane's strong σ-donor character manifests in low TEP values and high HOMO energy levels, characteristic of electron-rich systems [7] [8] [14].

The enhanced basicity of the phospholane promotes strong σ-bonding interactions with transition metals while limiting π-acceptor capability [1] [6]. This electronic character favors coordination in positions where σ-donation is maximized, explaining the consistent axial preference observed in trigonal bipyramidal complexes [3] [4] [5]. The strong basicity also influences substrate activation by increasing electron density at the metal center, facilitating oxidative addition and hydride transfer processes [3] [5].

Phosphite Basicity and Electronic Properties

Phosphite moieties demonstrate significantly lower basicity compared to phospholanes, with pKa values typically in the range of 2-6 [9] [10]. This reduced basicity stems from the electron-withdrawing effect of the oxygen substituents, which decrease electron density on phosphorus through both inductive and resonance mechanisms [10] [26]. The phosphite's electron-deficient character manifests in higher TEP values and lower HOMO energy levels [7] [8] [14].

The moderate basicity of phosphites enables them to function effectively as π-acceptor ligands through back-bonding interactions with filled metal d-orbitals [12] [13]. The phosphite's σ* orbitals provide accessible acceptor sites for metal electron density, stabilizing electron-rich metal centers during catalytic cycles [11] [12]. This π-acceptor capability complements the strong σ-donor character of the phospholane component, creating a balanced electronic environment [9] [10] [7].

Comparative Electronic Effects in Catalysis

The basicity contrast between phospholane and phosphite moieties creates an asymmetric electronic environment that influences substrate selectivity [1] [3]. The electron-rich phospholane increases overall metal electron density, facilitating substrate binding and activation [6] [7]. Simultaneously, the electron-poor phosphite provides π-acidic character that stabilizes electron-rich intermediates and transition states [12] [10] [13].

This electronic asymmetry manifests in distinct coordination geometries where each component occupies its preferred position based on electronic requirements [3] [4]. The axial phospholane maximizes σ-donation along the principal molecular axis, while the equatorial phosphite optimizes π-back-bonding through favorable orbital overlap [5]. The resulting electronic distribution creates specific steric and electronic environments that favor branched product formation in hydroformylation catalysis [3] [4] [5].

The mechanistic understanding of rhodium-catalyzed hydroformylation using the phospholane-phosphite ligand (Sax,S,S)-BOBPHOS has been significantly advanced through the application of Reaction Progress Kinetic Analysis (RPKA) methodology [1] [2] [3]. This powerful kinetic approach enables the determination of rate laws from a minimal number of experiments conducted under synthetically relevant conditions, where concentrations of multiple reactants change simultaneously [3] [4] [5].

The RPKA methodology revealed several critical kinetic parameters for the Rh/BOBPHOS system [1]. The reaction demonstrates first-order kinetics in catalyst concentration, as determined using the graphical method developed by Burés [6]. This first-order behavior rules out the formation of parasitic dimeric rhodium complexes during catalysis, which is further supported by the absence of bridging carbonyl stretches around 1800 cm⁻¹ in the infrared spectrum [1].

The alkene concentration dependence was immediately apparent from the linear reaction profile when plotting rate against [allylbenzene], confirming first-order kinetics in alkene [1]. This behavior is consistent with alkene coordination being a crucial step in the catalytic cycle and indicates that substrate binding is not saturated under the reaction conditions studied.

Table 1: Kinetic Orders Determined by Reaction Progress Kinetic Analysis

| Parameter | Kinetic Order | Method | Evidence |

|---|---|---|---|

| Catalyst | +1.0 | Burés graphical method | Linear overlay of different catalyst loadings |

| Alkene | +1.0 | Rate vs [alkene] plot | Linear relationship throughout reaction |

| Carbon monoxide | -0.90 | RPKA different excess protocol | Overlay achieved with negative order |

| Hydrogen | +0.25 | RPKA verification | Different CO:H₂ ratios confirm positive order |

The gas substrate dependencies were determined using the different excess protocol of RPKA [1]. By changing the pressure of syngas for each reaction and employing graphical manipulation, overlay was achieved when orders for PCO and PH₂ of -0.90 and +0.25 respectively were chosen. These graphically determined orders were verified through quantitative assessment using an additional experiment at a different CO:H₂ ratio (4:1), yielding values of -0.92 and +0.28 for PCO and PH₂, demonstrating excellent agreement [1].

The resulting empirical power law equation represents the combined linear and branched pathways:

rate = kobs · [Cat]¹ · [Alkene]¹ · PCO⁻⁰·⁹² · PH₂⁺⁰·²⁸

These kinetic orders provide crucial mechanistic insights. The negative order in carbon monoxide suggests that CO dissociation is involved in a rate-affecting step, which is consistent with the need for coordination sites for alkene binding and subsequent transformations [7] [8]. The positive order in hydrogen indicates that hydrogen addition or hydrogen-involving steps contribute to the overall rate, while the first-order dependence on alkene confirms that substrate coordination is not saturated and remains kinetically relevant [1].

The kinetic analysis suggests that multiple steps in the catalytic cycle have similar rates and are behaving as turnover-determining [1]. This unusual behavior for bidentate ligands in hydroformylation indicates that both early steps (alkene coordination/hydride transfer) and later steps (product-forming hydrogenolysis) likely have similar rates. Consequently, both the hydrido dicarbonyl complex 3 and acyl dicarbonyl complex 9 can be observed as turnover-determining intermediates [1].

Turnover-Determining Steps: Carbon Monoxide Dissociation vs. Alkene Insertion

The identification of turnover-determining steps in rhodium-catalyzed hydroformylation represents a fundamental challenge in understanding catalytic mechanisms [9] [10]. For the Rh/BOBPHOS system, comprehensive kinetic and computational analysis has revealed a complex scenario where multiple steps share turnover-determining characteristics [1] [2].

Carbon Monoxide Dissociation Characteristics

Computational studies using density functional theory (DFT) revealed that CO dissociation is remarkably facile in the Rh/BOBPHOS system [1] [2]. The potential energy surface calculations showed that CO uptake from alkyl intermediate 6 to acyl complex 7 occurs without barrier, indicating that the reverse process (CO dissociation) is also energetically accessible. This facile CO dissociation is reflected in the negative kinetic order observed for carbon monoxide (-0.90), suggesting that higher CO pressures inhibit the reaction by suppressing necessary dissociation steps [1].

The role of CO pressure on selectivity provides additional insights into the turnover-determining nature of CO-related steps [1]. Stoichiometric experiments demonstrated that the pressure of CO during acyl formation directly affects the observable ratio of branched to linear intermediates. At higher CO pressures (5 bar), a 75:25 branched to linear ratio was observed for acyl species, while at lower pressures (1 bar), this ratio decreased to approximately 52:48 [1]. This pressure dependence indicates that CO dissociation and coordination compete with other elementary steps in determining both reaction rate and selectivity.

Alkene Insertion as Turnover-Determining Step

The migratory insertion of alkenes (also termed hydride transfer or alkene insertion) represents a critical turnover-determining step in the Rh/BOBPHOS system [1] [11] [12]. DFT calculations revealed that alkene insertion barriers vary significantly depending on the specific pathway, with some transition states representing the highest energy points in their respective catalytic cycles [1].

For the branched-selective pathway using allylbenzene, computational analysis identified that both hydride transfer (TS5-6) and hydrogenolysis (TS10-12) share the roles of turnover-determining transition states [1]. The energy spans for these steps are remarkably close, particularly for the prolinear pathway, explaining the observed kinetic behavior where multiple steps appear rate-limiting.

Table 2: Turnover-Determining Step Analysis for Different Substrates

| Substrate | Primary TDTS | Secondary TDTS | Energy Barrier (kcal/mol) | Dominant TDI |

|---|---|---|---|---|

| Ethene | Hydrogenolysis (TS10-12) | - | 29.0 above acyl | Acyl dicarbonyl (9) |

| Allylbenzene | Hydride transfer (TS5-6) | Hydrogenolysis (TS10-12) | Similar spans | Both 3 and 9 |

The irreversibility of hydride transfer was conclusively demonstrated through deuterium labeling studies [1]. Using deuterated substrate 1-allyl-d₅-4-(tert-butyl)benzene, only 2.1% of the total aldehyde composition showed evidence of hydride scrambling through the linear pathway. This minimal scrambling indicates that hydride addition to the alkene is largely irreversible, and the regioselectivity is set at this early stage rather than through later equilibration processes [1].

Mechanistic Implications

The coexistence of multiple turnover-determining steps in the Rh/BOBPHOS system represents an unusual mechanistic scenario [1] [13]. Traditional hydroformylation catalysts typically exhibit a single clearly defined rate-determining step, such as hydrogenolysis in electron-rich systems or CO dissociation in electron-poor systems [7] [14]. However, the BOBPHOS ligand creates a balanced energy landscape where several elementary steps have comparable activation barriers.

This balanced turnover-determining behavior has important implications for catalyst optimization and selectivity control [1]. Since both early (alkene insertion) and late (hydrogenolysis) steps contribute to rate determination, modifications to improve one step may not significantly enhance overall catalytic activity unless both steps are addressed. Moreover, the preservation of selectivity ratios from acyl intermediates to final products confirms that the regioselectivity-determining event occurs during the hydride transfer step, not during subsequent transformations [1].

The energetic accessibility of CO dissociation combined with the variability in alkene insertion barriers creates opportunities for pathway selectivity control [1]. The computational studies revealed that certain low-energy pathways become unproductive due to stabilizing CH-π interactions that prevent proper geometric arrangements for subsequent steps, demonstrating how subtle non-covalent interactions can redirect catalytic pathways without significantly affecting the overall thermodynamics [1].

Spectroscopic Identification of Catalytic Intermediates (Rhodium-Hydrido Dicarbonyl Species)

The spectroscopic characterization of rhodium-hydrido dicarbonyl species represents a cornerstone in understanding the mechanism of BOBPHOS-catalyzed hydroformylation [1] [2] [15]. Advanced in situ techniques, particularly high-pressure infrared (HPIR) spectroscopy and multinuclear nuclear magnetic resonance (NMR), have provided unprecedented insights into the structure and dynamics of key catalytic intermediates [1] [16].

High-Pressure Infrared Spectroscopic Characterization

The formation and identification of the active rhodium hydrido dicarbonyl complex 3 was achieved through systematic HPIR monitoring [1]. Complexation of (Sax,S,S)-BOBPHOS to [Rh(acac)(CO)₂] occurs essentially instantaneously, and under syngas pressure, this complex transforms cleanly to form the active species 3 as a single isomer [1].

The characteristic infrared signature of complex 3 exhibits two distinct carbonyl stretching frequencies at 2029 cm⁻¹ and 1977 cm⁻¹ [1]. The asymmetric nature of these bands provides crucial structural information, being fully consistent with a single axial-equatorial coordination of the bidentate ligand. This spectroscopic evidence rules out multiple coordination isomers and confirms the formation of a well-defined catalytic species [1].

During catalytic turnover, the hydrido dicarbonyl complex 3 was identified as the major resting state, with its characteristic bands remaining prominent throughout the reaction [1]. This observation aligns with the first-order kinetic behavior observed for alkene concentration, indicating that alkene coordination to this species represents a kinetically relevant step [1].

Table 3: HPIR Spectroscopic Data for Rhodium Intermediates

| Complex | CO Stretching Frequencies (cm⁻¹) | Characteristic Features | Catalytic Role |

|---|---|---|---|

| Hydrido dicarbonyl (3) | 2029, 1977 | Asymmetric bands, persistent | Major resting state |

| Acyl dicarbonyl (9) | 2024, 1985, 1693 | Acyl C=O at 1693 | Minor TDI |

| Precursor complex | Variable | Disappears under syngas | Inactive precursor |

The detection of acyl intermediates through HPIR spectroscopy provided additional mechanistic insights [1]. Upon addition of allylbenzene to preformed hydrido dicarbonyl complex 3 under CO pressure, a new absorbance at 1693 cm⁻¹ appeared, accompanied by shifts in the rhodium-CO stretches to 2024 cm⁻¹ and 1985 cm⁻¹. This 1693 cm⁻¹ band represents the acyl carbonyl stretch, providing direct spectroscopic evidence for acyl dicarbonyl species 9 [1].

Multinuclear NMR Characterization

³¹P{¹H} NMR spectroscopy provided detailed structural information about the coordination environment of the rhodium center [1]. At ambient temperature and pressure under syngas, the spectrum revealed JP-Rh couplings of 229 Hz for the phosphite and 104 Hz for the phospholane moieties. These coupling constants remained essentially unchanged at low temperature (-71°C), confirming the presence of a single isomer and ruling out rapid exchange between multiple coordination geometries [1].

The magnitude of these rhodium-phosphorus couplings provides crucial geometric information. The large coupling constant for the phosphite (229 Hz) is consistent with equatorial coordination, while the smaller coupling for the phospholane (104 Hz) indicates axial positioning in a trigonal bipyramidal geometry [1]. This assignment is further supported by comparison with known rhodium-phosphine and rhodium-phosphite coupling patterns[15j].

¹H NMR characterization of the hydride ligand revealed a characteristic signal at δ -8.32 ppm appearing as a doublet of doublets of doublets with JH-Ptrans = 116 Hz, JH-Pcis = 23 Hz, and JH-Rh = 10 Hz [1]. The large trans coupling (116 Hz) indicates that the hydride occupies an apical position trans to either the phosphine or phosphite, while the smaller cis coupling (23 Hz) appears in the ³¹P NMR of the phosphite signal, confirming that the phosphite is cis to the hydride [1].

Advanced NMR Techniques for Acyl Species Characterization

The characterization of rhodium-acyl intermediates required sophisticated multinuclear NMR approaches [1]. ³¹P NMR revealed the presence of both branched (9b) and linear (9l) acyl dicarbonyl species as distinct doublet of doublets patterns in the phosphite region, with equally sharp but overlapping signals in the phospholane region [1].

³¹P-¹H HMBC experiments enabled definitive assignment of regioisomers through correlations from both phosphorus atoms to specific proton signals: a doublet at δ 0.83 ppm for 9b and a triplet of doublets at δ 2.81 ppm for 9l [1]. These proton signals exhibited further correlations via ¹³C-¹H HMBC to characteristic acyl carbon signals at δ 237.0 ppm for 9b and δ 229.4 ppm for 9l, with both displaying JC-P coupling constants of approximately 74 Hz and JRh-C couplings of approximately 18 Hz [1].

Four-Coordinate Acyl Species

Beyond the five-coordinate acyl dicarbonyl species, four-coordinate acyl monocarbonyl species 8b and 8l were also characterized [1]. These species exhibited dramatically different JRh-P coupling constants (ca. 126 Hz for phosphite, 159 Hz for phospholane), suggesting a square planar geometry with strong field ligands directly trans to phosphorus [1].

Table 4: NMR Characterization Data

| Species | ³¹P{¹H} JP-Rh (Hz) | ¹H Chemical Shift | ¹³C Acyl Signal | Geometry |

|---|---|---|---|---|

| Hydrido dicarbonyl (3) | 229 (P-ite), 104 (P-lane) | δ -8.32 (hydride) | - | Trigonal bipyramidal |

| Acyl dicarbonyl (9b) | ~250 (P-ite), ~75 (P-lane) | δ 0.83 | δ 237.0 | Trigonal bipyramidal |

| Acyl dicarbonyl (9l) | ~250 (P-ite), ~75 (P-lane) | δ 2.81 | δ 229.4 | Trigonal bipyramidal |

| Acyl monocarbonyl (8b) | 126 (P-ite), 159 (P-lane) | δ 0.93 | δ 252.0 | Square planar |

Correlation Between Spectroscopic and Catalytic Data

The preservation of regioselectivity ratios from spectroscopically characterized acyl intermediates to final aldehyde products provided crucial mechanistic validation [1]. Under stoichiometric conditions matching catalytic CO pressures, the branched to linear ratios of acyl species closely resembled those of product aldehydes, confirming that regioselectivity is determined prior to the spectroscopically observable acyl stage [1].

Density Functional Theory Studies on Migratory Insertion Barriers and Carbon Hydrogen-π Interactions

The computational investigation of the Rh/BOBPHOS hydroformylation mechanism through density functional theory has revealed unprecedented insights into the origins of the unusual branched selectivity [1] [2]. These studies have identified the crucial roles of migratory insertion barriers and stabilizing CH-π interactions in determining both the reaction pathway and the remarkable regioselectivity observed with this catalyst system [1] [17] [18].

Computational Methodology and Energy Landscape

The DFT calculations employed a B3PW91-D3BJ-PCMToluene/6-311+G(d,p)/SDD//BP86/6-31G(d,p)/SDD level of theory to explore the complete catalytic cycle [1]. All five-coordinate structures adopt an equatorial-axial coordination with the phospholane of BOBPHOS occupying the apical position, consistent with the experimental spectroscopic characterization [1].

The computational analysis revealed a complex energy landscape where multiple pathways are energetically accessible, but their relative productivities are dramatically influenced by non-covalent interactions between the ligand and substrate [1]. This represents a departure from traditional models where regioselectivity is primarily determined by steric bulk or electronic effects alone [1].

Migratory Insertion Barrier Analysis

The hydride transfer step (migratory insertion of alkene into the Rh-H bond) exhibits significantly different barriers depending on the specific reaction pathway [1] [11] [12]. For ethene as a model substrate, the computational studies identified hydrogenolysis (TS10-12) as the sole turnover-determining transition state with an energy barrier of 29.0 kcal mol⁻¹ above the acyl intermediate 9 [1].

However, for more complex substrates like allylbenzene, the energy landscape becomes more nuanced. Both hydride transfer (TS5-6) and hydrogenolysis (TS10-12) share the roles of turnover-determining transition states, with energy spans that are remarkably close, particularly for the prolinear pathway [1]. This computational prediction aligns perfectly with the experimental kinetic analysis that suggested multiple turnover-determining steps [1].

Table 5: Computational Migratory Insertion Barriers

| Pathway | Substrate | Barrier Height (kcal/mol) | Transition State | Selectivity Outcome |

|---|---|---|---|---|

| Probranched (major) | Allylbenzene | Variable | TS5-6 (hydride transfer) | (S)-branched aldehyde |

| Prolinear | Allylbenzene | Similar span | TS5-6, TS10-12 | Linear aldehyde |

| Unproductive | Allylbenzene | Low energy | Multiple blocked TSs | No product formation |

XLogP3

Explore Compound Types